molecular formula C13H11N3O B13103167 6-(4-Ethylphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

6-(4-Ethylphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B13103167
M. Wt: 225.25 g/mol
InChI Key: PVZVAWHICKMNNN-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring with a nitrile group at the 5-position and a 4-oxo group, along with a 4-ethylphenyl substituent at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group or the oxo group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(4-Ethylphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methylphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
  • 6-(4-Chlorophenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
  • 6-(4-Bromophenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Uniqueness

6-(4-Ethylphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-ethylphenyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-(4-ethylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-2-9-3-5-10(6-4-9)12-11(7-14)13(17)16-8-15-12/h3-6,8H,2H2,1H3,(H,15,16,17)

InChI Key

PVZVAWHICKMNNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=O)NC=N2)C#N

Origin of Product

United States

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